molecular formula C13H14ClN3O B11853420 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine

Cat. No.: B11853420
M. Wt: 263.72 g/mol
InChI Key: LGDQTOKZVJDZLC-UHFFFAOYSA-N
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Description

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, a tetrahydropyran ring, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.

    Introduction of the Chlorine Atom: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through nucleophilic substitution reactions, where the appropriate tetrahydropyran derivative reacts with the chlorinated quinazoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, which can be useful in cancer therapy.

    Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine: A similar compound with a different substitution pattern, showing selective kinase inhibition.

    Tetrahydro-2H-pyran-4-amine: A simpler compound with a tetrahydropyran ring, used as a building block in organic synthesis.

Uniqueness

2-Chloro-N-(tetrahydro-2H-pyran-4-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and research.

Properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

2-chloro-N-(oxan-4-yl)quinazolin-4-amine

InChI

InChI=1S/C13H14ClN3O/c14-13-16-11-4-2-1-3-10(11)12(17-13)15-9-5-7-18-8-6-9/h1-4,9H,5-8H2,(H,15,16,17)

InChI Key

LGDQTOKZVJDZLC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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